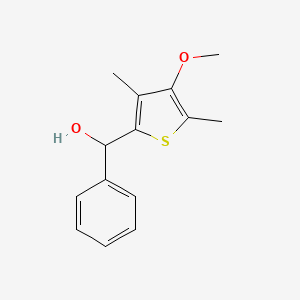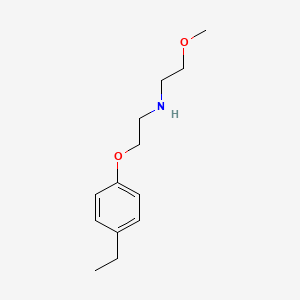
tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a tert-butyl ester group, an amino group, and an isopropyl-substituted pyrazole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be formed through cyclization reactions.
Substitution reactions: Introduction of the isopropyl group at the desired position on the pyrazole ring.
Indazole ring formation: Cyclization to form the indazole ring structure.
Esterification: Introduction of the tert-butyl ester group through esterification reactions.
Amination: Introduction of the amino group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions may target the ester group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation products: Oxidized derivatives of the amino group or pyrazole ring.
Reduction products: Alcohol derivatives from the reduction of the ester group.
Substitution products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological assays: Used in assays to study its biological activity and potential therapeutic effects.
Medicine
Drug development: Potential use in the development of new pharmaceuticals due to its unique structure and biological activity.
Industry
Material science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
DNA/RNA interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: Compounds with similar indazole ring structures.
Pyrazole derivatives: Compounds with similar pyrazole ring structures.
tert-butyl esters: Compounds with similar tert-butyl ester groups.
Uniqueness
The uniqueness of tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H23N5O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl 5-(5-amino-3-propan-2-ylpyrazol-1-yl)indazole-1-carboxylate |
InChI |
InChI=1S/C18H23N5O2/c1-11(2)14-9-16(19)22(21-14)13-6-7-15-12(8-13)10-20-23(15)17(24)25-18(3,4)5/h6-11H,19H2,1-5H3 |
InChI Key |
WTGVOHAFAATIRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N(N=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)



![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)


